3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Description
Properties
IUPAC Name |
3-amino-5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-7-4-2-3-5-8(7)13-10(14)9(11)12-6/h2-5,9H,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUAPRXFLAHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C(=O)NC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408193 | |
| Record name | 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205989-36-2 | |
| Record name | 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. Continuous flow chemistry has been employed to synthesize benzodiazepines, including this compound. This method allows for the efficient production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include tosylmethyl isocyanide, ethyl isocyanoacetate, and various oxidizing and reducing agents. The reaction conditions are typically mild, ensuring high yields and minimal by-products .
Major Products: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit enhanced pharmacological activities. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other benzodiazepine derivatives. In biology and medicine, it is studied for its potential therapeutic effects, including its use as an anxiolytic, sedative, and anticonvulsant agent . Additionally, the compound has applications in the pharmaceutical industry, where it is explored for the development of new drugs .
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . This interaction modulates the activity of neurotransmitters, resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzodiazepin-2-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 3-amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one with structurally and functionally related compounds.
Structural Analogues and Substitution Effects
Pharmacological and Kinase Inhibition Profiles
Kinase Inhibition: this compound shows moderate inhibition of SsCK1 (a serine/threonine kinase) due to its small methyl group, which balances steric effects and binding affinity . Compound 9n (with a 4-hydroxy-3-methoxybenzylidene group) exhibits higher selectivity for SsCK1 (IC₅₀ = 2 μM) compared to HsCDK5-p25, attributed to hydrogen bonding interactions with the kinase active site . 9i (2,3-dihydro-benzo[1,4]dioxin-6-yl substituent) shows dual inhibition of SsCK1 (IC₅₀ = 5.4 μM) and HsCDK5-p25 (IC₅₀ = 1.3 μM), linked to its bulky aromatic moiety .
Anticonvulsant Activity: 3-Amino-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one derivatives demonstrate significant protection against maximal electroshock (MES) and pentylenetetrazole (scPTZ)-induced seizures at 300 mg/kg, likely due to modulation of GABAergic pathways . Clonazepam, a clinically used benzodiazepine, achieves similar effects at much lower doses (0.5–2 mg/day) via potentiation of GABAₐ receptors .
Receptor Modulation: mGluR2 Antagonists: Derivatives like 8-ethynyl-1,3-dihydro-benzo[b][1,4]diazepin-2-one (IC₅₀ < 100 nM for mGluR2/3) feature ethynyl groups that enhance non-competitive antagonism, contrasting with the amino-methyl substitution in the target compound .
Structure-Activity Relationship (SAR) Insights
- Substituent Size : Bulky groups (e.g., phenyl, benzodioxolyl) improve kinase selectivity but reduce metabolic stability. Smaller groups (methyl) balance potency and pharmacokinetics .
- Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., clonazepam) enhance GABA receptor binding but increase toxicity risks .
- Hydrogen-Bonding Motifs : Hydroxy or methoxy groups (e.g., 9n) improve kinase inhibition by forming critical hydrogen bonds with catalytic residues .
Toxicity and Selectivity
Biological Activity
Overview
3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound within the benzodiazepine family, known for its diverse pharmacological activities. This compound exhibits potential therapeutic effects, particularly as an anxiolytic, sedative, and anticonvulsant agent. Understanding its biological activity involves examining its mechanism of action, structure-activity relationships (SAR), and implications in various medical applications.
The primary mechanism of action for this compound is its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. This interaction is critical for the therapeutic effects commonly associated with benzodiazepines.
Structure-Activity Relationships (SAR)
The unique substitution pattern of this compound distinguishes it from other benzodiazepines. The presence of amino and methyl groups may contribute to its specific interactions with GABA receptors and influence its pharmacological profile. Comparative studies with similar compounds have highlighted variations in efficacy based on structural modifications.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anxiolytic Effects : Demonstrated through behavioral assays in animal models.
- Sedative Properties : Shown by reduced locomotor activity in rodent studies.
- Anticonvulsant Activity : Evaluated using seizure models where the compound effectively reduced seizure frequency.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Anxiety Model Study : In a study involving elevated plus-maze tests, this compound significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels.
- Sedation Assessment : In a sleep induction test using mice, administration of the compound resulted in a notable decrease in sleep latency and an increase in total sleep time.
- Anticonvulsant Efficacy : A study assessing the compound's effects on pentylenetetrazole-induced seizures showed a dose-dependent reduction in seizure incidence.
Comparative Analysis with Other Benzodiazepines
| Compound Name | Anxiolytic Activity | Sedative Activity | Anticonvulsant Activity |
|---|---|---|---|
| Diazepam | High | High | Moderate |
| Clonazepam | Very High | High | High |
| This compound | Moderate | Moderate | High |
The comparative analysis indicates that while this compound may not be as potent as some established benzodiazepines like clonazepam or diazepam in certain aspects, it shows promising anticonvulsant properties that warrant further investigation.
Q & A
Q. What are the standard synthetic routes for 3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one?
The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with methylamine precursors. Key steps include:
- Cyclization : Reacting 7-bromo-5-(pyridin-2-yl) intermediates with cyanuric chloride in pyridine to form the diazepinone core.
- Functionalization : Introducing the amino group via nucleophilic substitution or reductive amination.
- Purification : Crystallization in DMSO or ethanol yields reddish-brown solids with ~80% purity (MP: 190°C) .
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- Spectroscopy :
- FT-IR : Peaks at 1655 cm⁻¹ (C=O stretch) and 1594 cm⁻¹ (aromatic C=C) confirm the diazepinone scaffold .
- 1H-NMR : Signals at δ 4.42 ppm (CH₂) and aromatic proton multiplet patterns (δ 6.96–7.87 ppm) validate substituent positions .
- Elemental Analysis : Observed vs. calculated values for C, H, and N (e.g., C: 44.36% observed vs. 44.00% calculated) ensure stoichiometric accuracy .
Q. What pharmacological screening methods are used for initial activity assessment?
- Anticonvulsant Activity :
- Fluorometric Detection : Monitor fluorescence at 410 nm (excitation: 384 nm) in biological fluids using cyanuric chloride enhancement .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during characterization be resolved?
Discrepancies (e.g., unexpected NMR shifts or IR peaks) may arise from:
- Tautomerism : The diazepinone core can exhibit keto-enol tautomerism, altering spectral profiles.
- Solvent Effects : DMSO-d₆ in NMR may cause peak broadening; compare with data in CDCl₃.
- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., m/z 464.99 for dichlorotriazinyl derivatives) .
Q. What experimental design optimizes yield in diazepinone synthesis?
- Reagent Stoichiometry : Use 1.2 equivalents of cyanuric chloride to minimize unreacted intermediates.
- Temperature Control : Maintain 0–5°C during cyclization to suppress side reactions.
- Workup : Neutralize excess acid with NaHCO₃ before crystallization to improve purity (>90%) .
Q. How do electronic spectra inform substituent effects on pharmacological activity?
Q. What strategies address low stability in biological assays?
Q. How are structure-activity relationships (SAR) analyzed for benzodiazepine analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
